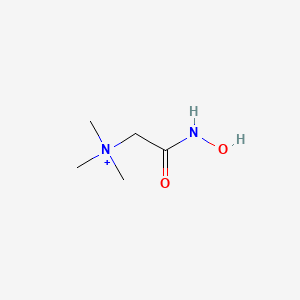
Ethanaminium, 2-(hydroxyamino)-N,N,N-trimethyl-2-oxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanaminium, 2-(hydroxyamino)-N,N,N-trimethyl-2-oxo- is a quaternary ammonium compound with a unique structure that includes a hydroxyamino group and a trimethylammonium group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethanaminium, 2-(hydroxyamino)-N,N,N-trimethyl-2-oxo- typically involves the reaction of a suitable precursor with a hydroxyamine under controlled conditions. One common method involves the use of a quaternary ammonium salt as the starting material, which is then reacted with a hydroxyamine in the presence of a base to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including temperature, pressure, and the concentration of reactants .
Chemical Reactions Analysis
Types of Reactions
Ethanaminium, 2-(hydroxyamino)-N,N,N-trimethyl-2-oxo- undergoes various chemical reactions, including:
Oxidation: The hydroxyamino group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced under specific conditions to yield amine derivatives.
Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or thiolates can be used under mild conditions.
Major Products Formed
The major products formed from these reactions include various oxo and amine derivatives, which can be further utilized in different applications .
Scientific Research Applications
Ethanaminium, 2-(hydroxyamino)-N,N,N-trimethyl-2-oxo- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential role in biochemical pathways and as a probe in molecular biology studies.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethanaminium, 2-(hydroxyamino)-N,N,N-trimethyl-2-oxo- involves its interaction with specific molecular targets. The hydroxyamino group can form hydrogen bonds with biological molecules, while the quaternary ammonium group can interact with negatively charged sites on proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethanamine: A simpler amine with a similar structure but lacking the hydroxyamino group.
Trimethylamine: Contains the trimethylammonium group but lacks the hydroxyamino group.
Hydroxyethylamine: Contains a hydroxy group but lacks the quaternary ammonium structure.
Uniqueness
Ethanaminium, 2-(hydroxyamino)-N,N,N-trimethyl-2-oxo- is unique due to the presence of both the hydroxyamino and quaternary ammonium groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications .
Properties
CAS No. |
14122-13-5 |
|---|---|
Molecular Formula |
C5H13N2O2+ |
Molecular Weight |
133.17 g/mol |
IUPAC Name |
[2-(hydroxyamino)-2-oxoethyl]-trimethylazanium |
InChI |
InChI=1S/C5H12N2O2/c1-7(2,3)4-5(8)6-9/h4H2,1-3H3,(H-,6,8,9)/p+1 |
InChI Key |
WORXMAKWJXAXNT-UHFFFAOYSA-O |
Canonical SMILES |
C[N+](C)(C)CC(=O)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















